Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and its phenyl group substituted with methoxy groups at the 3 and 5 positions.
Preparation Methods
The synthesis of Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Phenyl Group: The phenyl group with methoxy substitutions can be introduced through Friedel-Crafts alkylation or acylation reactions.
Esterification: The carboxylate group is introduced through esterification reactions, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these steps to increase yield and purity, using techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic uses.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the phenyl and ester groups.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester.
3,4-Dimethoxyphenethylamine: An analogue with a different core structure but similar methoxy substitutions on the phenyl ring.
The uniqueness of this compound lies in its specific substitutions and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-22-17(19)14-5-7-18(8-6-14)12-13-9-15(20-2)11-16(10-13)21-3/h9-11,14H,4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPKDPWNTDDVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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